4-Hydroxycyclohex-1-ene-1-carbonitrile is a nitrogen-containing organic compound characterized by its cyclohexene structure with a hydroxyl group and a cyano group. The molecular formula for this compound is , indicating the presence of seven carbon atoms, eleven hydrogen atoms, and one nitrogen atom. Its structure features a double bond in the cyclohexene ring, which contributes to its reactivity and potential applications in organic synthesis.
The chemical reactivity of 4-hydroxycyclohex-1-ene-1-carbonitrile is primarily influenced by the presence of the hydroxyl and cyano functional groups. Key reactions include:
Several synthetic routes have been developed for 4-hydroxycyclohex-1-ene-1-carbonitrile:
4-Hydroxycyclohex-1-ene-1-carbonitrile has potential applications in several fields:
Interaction studies involving 4-hydroxycyclohex-1-ene-1-carbonitrile focus on its reactivity with other chemical species. Preliminary findings suggest that it can participate in various coupling reactions, potentially leading to complex molecular architectures. Further studies are necessary to elucidate its interactions with biological macromolecules and other organic compounds.
Several compounds share structural similarities with 4-hydroxycyclohex-1-ene-1-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Hydroxycyclohexanone | Ketone group instead of cyano | Exhibits different reactivity due to ketone nature |
| 3-Hydroxycyclohexenone | Hydroxyl group at different position | Potentially different biological properties |
| 4-Acetylamino-5-amino-3-hydroxycyclohexene | Additional amine and acetyl groups | May enhance biological activity |
| Cyclohexane derivatives with halogens | Halogen substitutions | Altered physical properties and reactivity |
These compounds highlight the uniqueness of 4-hydroxycyclohex-1-ene-1-carbonitrile, particularly due to its combination of hydroxyl and cyano functionalities, which influence its chemical behavior and potential applications in various fields.
The systematic IUPAC name for this compound is 4-hydroxycyclohex-1-ene-1-carbonitrile, reflecting the unsaturated six-membered ring with a hydroxyl group at position 4 and a nitrile group at position 1. The molecular formula is C₇H₈NO, with a calculated molecular weight of 122.14 g/mol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC(CCC1O)C#N | Derived |
| InChIKey | PZMSECKZCOOKBY-UHFFFAOYSA-N | Derived |
| CAS Registry | Not reported | - |
The cyclohexene ring adopts a non-planar conformation due to the sp³ hybridization of the carbons adjacent to the double bond. The nitrile group at position 1 introduces significant electron-withdrawing effects, while the hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the nitrile’s π-electrons in certain conformers.
No experimental crystallographic data exists for 4-hydroxycyclohex-1-ene-1-carbonitrile. However, studies on analogous compounds like 5-hydroxycyclohex-1-ene-1-carbonitrile (CAS 91759-03-4) reveal that substituent positioning significantly impacts ring puckering. In such structures:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the following:
Molecular dynamics simulations (300 K, 1 atm) suggest rapid interconversion between chair-like conformers with a barrier of 4.1 kcal/mol, consistent with low-temperature NMR line broadening observed in similar systems.